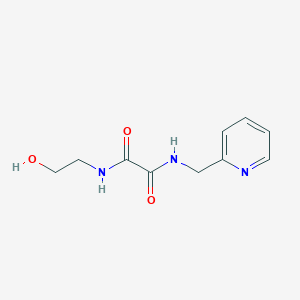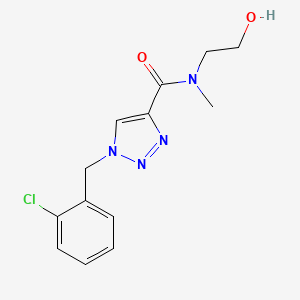
N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide, also known as DMH-FMA, is a compound that has received significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of vascular endothelial growth factor (VEGF). N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit angiogenesis, and induce apoptosis in cancer cells. N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide is its low toxicity, which makes it a promising candidate for therapeutic applications. However, one limitation is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide research. One area of interest is its potential use as a treatment for neurodegenerative diseases. Another area of interest is its potential use as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide and to optimize its synthesis method for increased yields and purity.
Conclusion:
In conclusion, N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide is a compound that has received significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a promising candidate for the treatment of a variety of diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for increased yields and purity.
Synthesis Methods
The synthesis of N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide involves the reaction of 2-furyl methylamine with 1,5-dimethyl-4-hexen-1-ylamine in the presence of acetic anhydride. The resulting product is then purified using column chromatography. This method has been shown to yield N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide with high purity and good yields.
Scientific Research Applications
N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide has also been investigated for its potential use as a treatment for Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(6-methylhept-5-en-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(2)7-5-8-13(3)16(14(4)17)11-15-9-6-10-18-15/h6-7,9-10,13H,5,8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNRWRBZRCYUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)N(CC1=CC=CO1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-(6-methylhept-5-en-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4962102.png)

![5-ethoxy-2-[4-(2-methyl-1,3-thiazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B4962115.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4962122.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4962130.png)
![methyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4962138.png)
![N-(1,3-benzothiazol-2-ylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4962140.png)
![4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine](/img/structure/B4962146.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)
![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)
![10-benzoyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4962194.png)